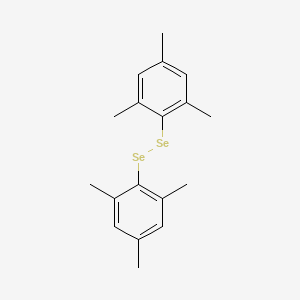
1,2-Dimesityldiselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimesityldiselane is an organoselenium compound characterized by the presence of two mesityl groups attached to a diselane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimesityldiselane can be synthesized through the reaction of mesityl lithium with selenium powder, followed by the oxidation of the resulting mesityl selenolate with an oxidizing agent such as hydrogen peroxide. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimesityldiselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or other selenium-containing species.
Reduction: Reduction reactions can convert this compound into selenolates or other reduced forms.
Substitution: The mesityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Organic solvents such as tetrahydrofuran (THF) and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Diselenides: Formed through oxidation reactions.
Selenolates: Produced via reduction reactions.
Substituted Derivatives: Resulting from substitution reactions with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Dimesityldiselane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: Utilized in the production of advanced materials, such as semiconductors and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,2-dimesityldiselane involves its ability to undergo redox reactions, which can modulate various biological pathways. The compound can interact with cellular thiols and other biomolecules, leading to changes in cellular redox status and influencing various signaling pathways. The exact molecular targets and pathways are still under investigation, but its redox activity is a key factor in its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diphenyldiselane: Similar in structure but with phenyl groups instead of mesityl groups.
1,2-Dimethyldiselane: Contains methyl groups instead of mesityl groups.
1,2-Diethylselane: Features ethyl groups instead of mesityl groups.
Uniqueness
1,2-Dimesityldiselane is unique due to the presence of bulky mesityl groups, which provide steric hindrance and influence its reactivity and stability. This makes it distinct from other diselane compounds and can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C18H22Se2 |
|---|---|
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C18H22Se2/c1-11-7-13(3)17(14(4)8-11)19-20-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI-Schlüssel |
CCLBDRJGGUNRSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Se][Se]C2=C(C=C(C=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


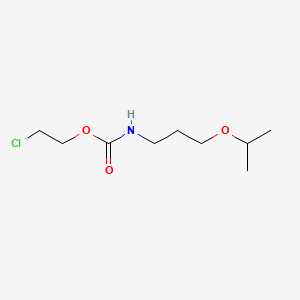
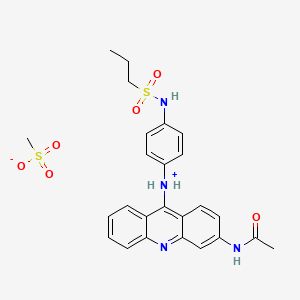
![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)

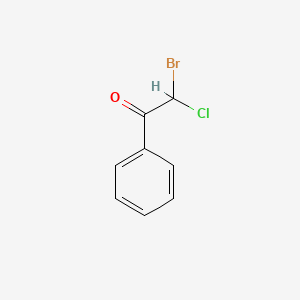



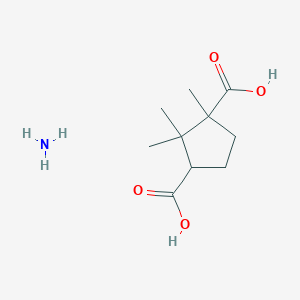
![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
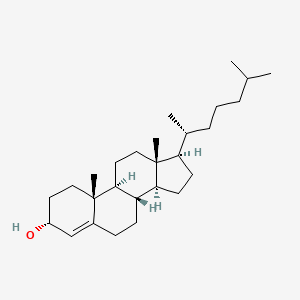
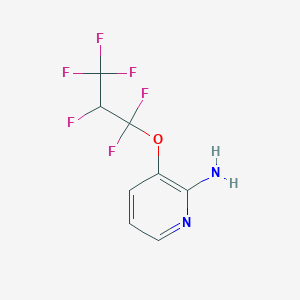
![Glycerol,[2-3h]](/img/structure/B13754889.png)
